molecular formula C11H21NO4 B2944331 Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 116611-58-6

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B2944331
CAS No.: 116611-58-6
M. Wt: 231.292
InChI Key: LOBMIUJJHTZBOT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate (CAS: 116611-58-6) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position of a pentanoate backbone. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The compound is primarily used in peptide synthesis and medicinal chemistry research due to its role as a building block for introducing Boc-protected amino acid residues. It is typically handled in solutions (e.g., 10 mM stock) and stored at 2–8°C .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBMIUJJHTZBOT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent the decomposition of the Boc group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a chiral compound with applications in organic chemistry and pharmaceutical development. It contains a pentanoate backbone with a tert-butoxycarbonyl protecting group attached to the amino group, which enhances its stability and reactivity.

Applications in Scientific Research

This compound is primarily used as a chiral building block in synthesizing bioactive compounds.

Pharmaceutical Development

  • Intermediate in Synthesis: It serves as an intermediate in synthesizing various bioactive compounds.
  • Drug Synthesis: The compound's structural features enable it to interact with biological systems, making it a candidate for pharmaceutical development. Its derivatives can exhibit significant pharmacological properties.
  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: It can be employed to synthesize Sacubitril, a neprilysin inhibitor used with valsartan to decrease the risk of cardiovascular death and heart failure hospitalization in chronic heart failure patients .
  • Building Block: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a building block in the synthesis of various pharmaceuticals and could be useful for treating bacterial infectious diseases .

Organic Synthesis

  • Chiral Building Block: It serves as a chiral building block in organic synthesis.
  • Versatile Intermediate: The compound features both an ester and an amine functional group, making it a versatile intermediate in various methodologies. Its stability and ease of deprotection make it valuable in synthetic methodologies.

Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoateContains a benzyloxycarbonyl protecting groupOffers different stability characteristics compared to Boc
Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}pentanoateFeatures a fluorenylmethoxycarbonyl protecting groupProvides distinct steric effects influencing reactivity
Pentanoic acid, 5-amino-2-methyl-, methyl ester hydrochlorideLacks tert-butoxycarbonyl protection but retains ester functionalityDifferent solubility and reactivity due to hydrochloride form

Mechanism of Action

The mechanism of action of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The Boc group provides acid-labile protection, while the methyl ester enhances solubility in organic solvents. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents/Features Key Differences vs. Target Compound Reference
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate (116611-58-6) C₁₁H₂₁NO₄ 231.29 Boc-protected amino, methyl ester, R-configuration Reference compound
tert-Butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (63983-88-0) C₁₇H₂₅NO₄ 307.39 Z (benzyloxycarbonyl) protection, tert-butyl ester Z group (base-sensitive) vs. Boc; ester vs. tert-butyl
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (132605-96-0) C₁₃H₂₅NO₄ 259.34 Carboxylic acid, methyl branch, Boc-protected amino Acid form vs. methyl ester; branched chain
YC-0491 (1820583-13-8) C₂₀H₂₉N₂O₆ 393.46 Dual protection (Boc and Z groups), methyl ester Additional Z-protected amino group
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (1012341-50-2) C₂₃H₂₉NO₄ 383.48 Biphenyl moiety, methyl branch, carboxylic acid Bulky aromatic substituent; acid vs. ester
MPI16b C₂₀H₂₉N₂O₆ 393.46 Thr(tBu) backbone, methyl ester Amino acid side chain (threonine analog)

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Solubility (Experimental) Stability Notes Reference
Target Compound Soluble in DMSO, CHCl₃ Stable at 2–8°C; Boc group stable to bases
YC-0491 Soluble in DMF, THF Dual protection requires sequential deprotection
MPI16b Soluble in EtOH, DMF Thr(tBu) side chain enhances protease resistance
5-(Methylsulfanyl) analog (1515275-15-6) Soluble in acetone Thioether group increases hydrophobicity

Biological Activity

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate, also known as Boc-Lys-OtBu, is an organic compound that plays a significant role in various biological and chemical applications. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

  • Chemical Formula : C₁₅H₃₀N₂O₄
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 7750-42-7
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pentanoate moiety, making it a valuable building block in peptide synthesis.

Biological Activity

This compound exhibits various biological activities primarily due to its structural characteristics that facilitate interactions with biological macromolecules.

Enzyme Inhibition

Recent studies have highlighted the compound's role as a potential inhibitor of specific enzymes, particularly nicotinamide N-methyltransferase (NNMT). NNMT is involved in methylation processes that affect gene expression and metabolic pathways. The inhibition of NNMT by various analogs has been documented, suggesting that modifications to the Boc group can significantly alter inhibitory potency:

  • IC₅₀ Values : Some bisubstrate analogs showed IC₅₀ values in the low micromolar range, indicating effective inhibition of NNMT activity. For instance, certain modifications resulted in a nearly 1000-fold increase in inhibition potency compared to standard compounds .

Peptide Synthesis Applications

This compound is extensively used in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc protecting group can be easily removed under acidic conditions, allowing for selective deprotection and subsequent reactions:

  • Synthesis Methodology : The typical synthesis involves esterification of the corresponding amino acid with methanol, followed by the introduction of the Boc group using tert-butyl chloroformate. This method ensures high yields and purity of the final product .

Case Studies

  • Inhibition Studies on NNMT :
    • A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition against NNMT. The findings indicate that modifications to the amine group can enhance binding affinity and selectivity .
  • Peptide Synthesis Efficiency :
    • Research highlighted the efficiency of using Boc-protected amino acids like this compound in automated peptide synthesizers. The study noted improved yields and reduced side reactions compared to other protecting groups .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionNNMT inhibition with varying IC₅₀ values
Peptide SynthesisUtilization as a building block in peptide synthesis
Structural ModificationsImpact on biological activity through structural changes

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